molecular formula C12H17N B12984965 (S)-1-(2,3-Dimethylphenyl)but-3-en-1-amine

(S)-1-(2,3-Dimethylphenyl)but-3-en-1-amine

Cat. No.: B12984965
M. Wt: 175.27 g/mol
InChI Key: OKDYOXMJDJJQKL-LBPRGKRZSA-N
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Description

(S)-1-(2,3-Dimethylphenyl)but-3-en-1-amine is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups and an amine group attached to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,3-Dimethylphenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbenzaldehyde and allylamine.

    Formation of Intermediate: The first step involves the condensation of 2,3-dimethylbenzaldehyde with allylamine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,3-Dimethylphenyl)but-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amines.

Scientific Research Applications

(S)-1-(2,3-Dimethylphenyl)but-3-en-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,3-Dimethylphenyl)but-3-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring and butenyl chain contribute to the compound’s overall hydrophobicity, affecting its ability to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Fluorophenyl)ethanamine
  • (S)-1-(3,5-Difluorophenyl)ethanamine
  • (S)-1-(4-Fluorophenyl)propan-1-amine

Uniqueness

(S)-1-(2,3-Dimethylphenyl)but-3-en-1-amine is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The butenyl chain also provides additional flexibility and potential for further functionalization compared to similar compounds.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S)-1-(2,3-dimethylphenyl)but-3-en-1-amine

InChI

InChI=1S/C12H17N/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h4-5,7-8,12H,1,6,13H2,2-3H3/t12-/m0/s1

InChI Key

OKDYOXMJDJJQKL-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](CC=C)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C(CC=C)N)C

Origin of Product

United States

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